(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Description
(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, a ketone at position 4, and an acetic acid moiety at the 3-position (Figure 1). Its molecular formula is C₁₁H₁₂N₂O₃S, with a molar mass of 252.29 g/mol (CAS: 878657-12-6) .
The synthesis of this compound and its derivatives typically involves cyclization reactions, as outlined in Scheme 1 of , where 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one intermediates are functionalized with acetic acid groups via alkylation or coupling reactions . Its safety profile includes a hazard classification as an irritant, with toxicity risks upon ingestion (Risk Code 25) .
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-5-6(2)16-9-8(5)10(15)12(4-11-9)3-7(13)14/h4H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKSDVQXRNITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
Regioselectivity Concerns
Competing S-alkylation (as seen in) is mitigated by:
-
Using bulky alkylating agents (e.g., tert-butyl bromoacetate).
Spectroscopic Characterization
1H NMR (DMSO-d6) :
Industrial-Scale Production
Large batches (>1 kg) employ continuous flow reactors to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thieno[2,3-d]pyrimidine core.
Substitution: Substitution reactions, such as ipso-substitution, can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents for ipso-substitution and various oxidizing and reducing agents . Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to the formation of nitro-substituted derivatives .
Scientific Research Applications
(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action for (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. Quantum chemical calculations have been used to study the electronic structures and reactivity of this compound, providing insights into its behavior during chemical reactions . The compound’s effects are mediated through its ability to undergo specific chemical transformations, such as ipso-substitution .
Comparison with Similar Compounds
Ethyl-Substituted Derivatives
Compounds such as 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 618427-68-2) replace the acetic acid group with acetamide moieties and introduce ethyl substituents.
Furopyrimidine Analogues
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS: 2169439-95-4) replaces the thiophene ring with a furan system. This substitution reduces sulfur-related toxicity but may alter electronic properties, affecting binding to biological targets .
Benzothienopyrimidine Derivatives
Benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1–11 in ) exhibit anti-inflammatory activity via COX-2 and iNOS inhibition. Unlike the target compound, these feature a benzene-fused thiophene ring and sulfonamide groups, enhancing interaction with inflammatory enzymes .
Key Research Findings
- Antimicrobial Activity: Thienopyrimidine-acetamide hybrids () exhibit antibacterial effects (MIC: 4–16 μg/mL), implying the target compound could be derivatized for similar applications.
- Kinase Targeting : Ethyl-substituted analogues show docking affinity for FMS receptor tyrosine kinase (), a cancer target, highlighting the scaffold’s versatility .
Biological Activity
(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a compound of significant interest due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which has been studied for various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : C10H10N2O3S
- Molecular Weight : 238.26 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with two methyl groups and an acetic acid functional group.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising antimicrobial properties. Specifically, studies have shown that this compound demonstrates effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound acts as a competitive inhibitor targeting specific bacterial enzymes, which disrupts essential metabolic pathways.
- Case Study : In vitro studies conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 128 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In cellular assays, it was found to inhibit the production of pro-inflammatory cytokines in macrophages.
- Experimental Findings : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages .
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 200 |
| IL-6 | 300 | 150 |
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by structural modifications. The presence of methyl groups at positions 5 and 6 enhances lipophilicity and bioactivity.
Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound to its target proteins. The binding energy values indicate a strong interaction with bacterial enzymes critical for survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
